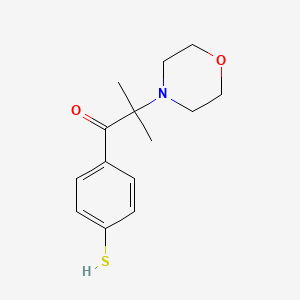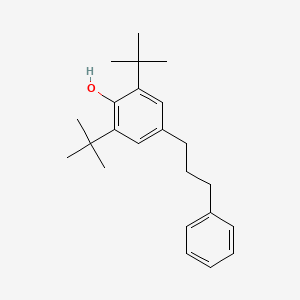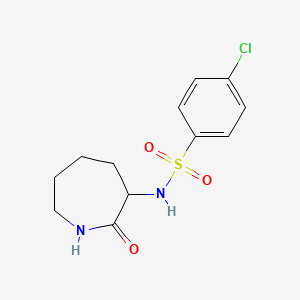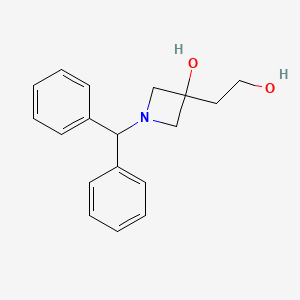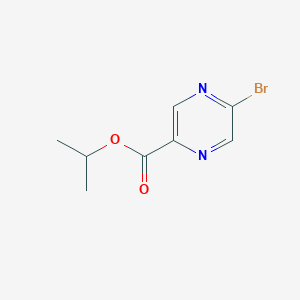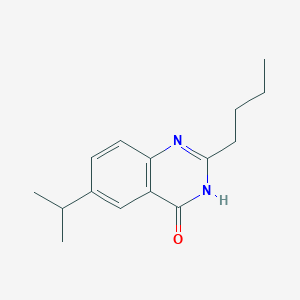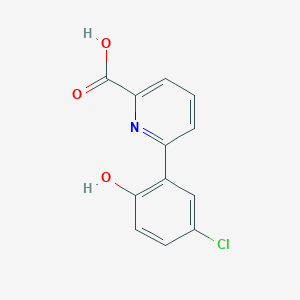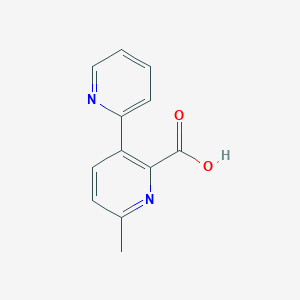
6-methyl-3-pyridin-2-ylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid is a bipyridine derivative with the molecular formula C11H10N2. This compound is known for its unique structure, which consists of two pyridine rings connected by a single bond, with a methyl group and a carboxylic acid group attached to the rings. It is used in various scientific research applications due to its ability to form strong coordination bonds with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. These methods typically involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted bipyridine derivatives .
Aplicaciones Científicas De Investigación
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid involves its ability to form strong coordination bonds with metal ions. This interaction can influence various molecular targets and pathways, including:
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: This compound has two methyl groups attached to the bipyridine rings and is used in similar applications.
2-Pyridinecarboxylic acid, 6-methyl-: This compound has a similar structure but lacks the second pyridine ring.
Uniqueness
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. Its ability to form strong coordination bonds with metal ions makes it particularly valuable in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
6-methyl-3-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-5-6-9(11(14-8)12(15)16)10-4-2-3-7-13-10/h2-7H,1H3,(H,15,16) |
Clave InChI |
FORMAGHZUAFUFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
